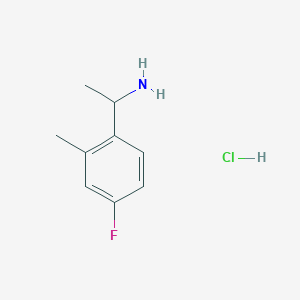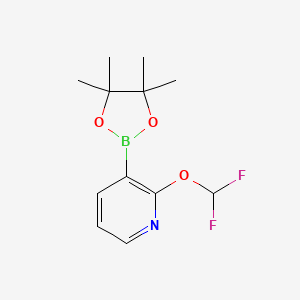
2-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Übersicht
Beschreibung
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . Attached to this ring is a difluoromethoxy group (-OCHF2), which is a type of alkoxy group where two of the hydrogen atoms in the methoxy group are replaced by fluorine atoms. The compound also contains a tetramethyl-1,3,2-dioxaborolane group, which is a type of organoborane. Organoboranes are notable for their use in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The electron-withdrawing difluoromethoxy group could potentially have an impact on the electron density and thus the reactivity of the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the difluoromethoxy group, and the tetramethyl-1,3,2-dioxaborolane group. Pyridine is a basic compound and can participate in a variety of reactions . The difluoromethoxy group could potentially leave, forming a carbocation that could undergo further reaction . The boron in the tetramethyl-1,3,2-dioxaborolane group could also potentially coordinate to other atoms, opening up a range of possible reactions .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Reactivity
- The compound has been studied for its structural properties, particularly in comparison with its regioisomer. Key observations include differences in the orientation of the dioxaborolane ring with respect to the pyridine ring and in the bond angles of the BO2 group. These structural differences have implications for its chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Characterization
- The compound has been synthesized and characterized, with its structure confirmed using various spectroscopic methods. The molecular structures of similar compounds have been calculated using density functional theory (DFT) and were found to be consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Application in Polymer Synthesis
- This compound plays a role in the synthesis of well-defined poly(2,7-fluorene) derivatives, which exhibit high quantum yields and blue emission in solution. Such polymers have potential applications in the fabrication of efficient blue-light-emitting devices (Ranger et al., 1997).
Electrochemistry and Energy Storage
- In the context of fluoride shuttle batteries, derivatives of this compound have been used as electrolyte additives. Their structural variations, such as the presence of pyridine or aniline, affect the Lewis acidity of borate and influence the electrochemical compatibility and performance of the batteries (Kucuk & Abe, 2020).
Synthesis of Radiopharmaceuticals
- The compound has been used in the high-yield synthesis of 18 F-labeled radiopharmaceuticals and their non-radioactive ligands. Such compounds are crucial for imaging applications in medical diagnostics, particularly for targeting specific proteins in the human brain (Kim & Choe, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-16-9(8)17-10(14)15/h5-7,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGVOUSQKPBDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



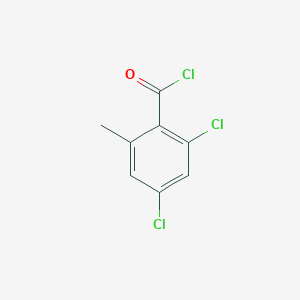
![1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1406797.png)
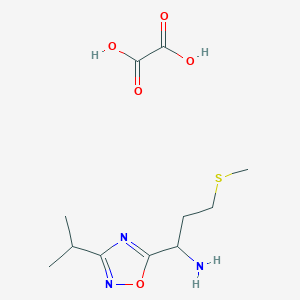
![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)
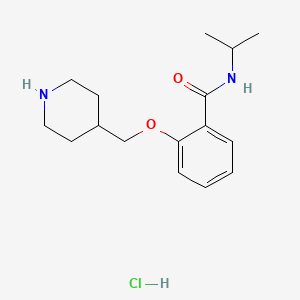
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)
![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)
![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride](/img/structure/B1406810.png)
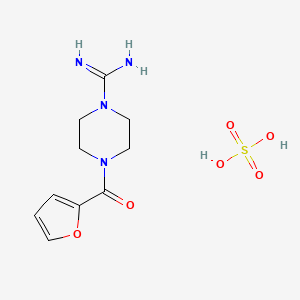

![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)
